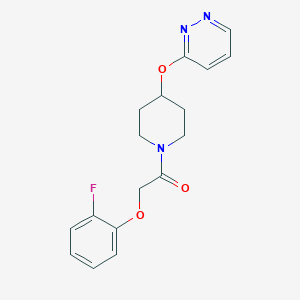

2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-14-4-1-2-5-15(14)23-12-17(22)21-10-7-13(8-11-21)24-16-6-3-9-19-20-16/h1-6,9,13H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPYURRVYSZZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, with the CAS number 1797951-50-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H18FN3O3

- Molecular Weight : 331.34 g/mol

- Structural Features : The compound contains a fluorophenoxy group and a pyridazinyl piperidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including those containing pyridazine, exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

-

Antibacterial Activity :

- In vitro studies have shown that various derivatives exhibit broad-spectrum activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 200 µg/mL.

- For instance, compounds derived from similar frameworks demonstrated MIC values as low as 6.25 µg/mL against E. coli and S. aureus .

- Antifungal Activity :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

- Fluorophenoxy Group : Enhances lipophilicity and may facilitate better membrane penetration.

- Pyridazine Moiety : Contributes to the compound's interaction with biological targets, potentially influencing receptor binding and activity.

A comparative analysis of similar compounds indicates that modifications in the piperidine or pyridazine rings significantly affect their potency .

Study on Piperidine Derivatives

A study focused on a series of piperidine derivatives demonstrated the importance of substituent variations in modulating biological activity. Specifically, certain substitutions led to enhanced antibacterial properties compared to standard drugs like ciprofloxacin .

In Silico Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various microbial targets. These studies suggest that hydrophobic interactions play a crucial role in the efficacy of these compounds .

Summary of Findings

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of piperidinyl ethanones possess potent antileukemic properties, suggesting that this compound may also have similar effects. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .

Anticonvulsant Activity

In related studies, compounds containing the fluorophenoxy moiety have been screened for anticonvulsant activities. A series of new derivatives exhibited considerable effectiveness in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, indicating potential therapeutic uses in epilepsy management .

Central Nervous System Disorders

Given its structural characteristics, this compound may be explored for the treatment of various central nervous system disorders. The presence of the piperidine ring is associated with neuroactive properties, which could be beneficial in developing treatments for conditions such as anxiety and depression.

Metabolic Disorders

Emerging research suggests that compounds similar to This compound may serve as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid metabolism. This inhibition can potentially lead to therapeutic strategies for obesity and related metabolic disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine- and piperazine-based ethanone derivatives. Below is a systematic comparison with structurally related compounds, focusing on synthetic routes, physicochemical properties, and inferred biological activity.

Structural Analogues

Physicochemical Properties

- Molecular Weight : Estimated ~420–450 g/mol (similar to pyridazin-3-yloxy analogs in ).

- Lipophilicity (logP) : Higher than tetrazole derivatives (due to pyridazine’s aromaticity) but lower than trifluoromethylphenyl-containing compounds .

- Solubility: Moderate aqueous solubility inferred from polar pyridazine and fluorophenoxy groups .

Research Findings and Data Tables

Table 2: Inferred Pharmacological Profiles

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. A common route includes:

Phenoxy Group Formation : React 2-fluorophenol with an α-bromo ketone intermediate under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).

Piperidine-Pyridazine Coupling : Introduce the pyridazin-3-yloxy group to the piperidine ring via nucleophilic substitution (e.g., using pyridazin-3-ol, catalytic KI, and refluxing in acetonitrile).

Final Coupling : Combine intermediates using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane.

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.4 ppm, piperidine protons at δ 3.0–4.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 387.15).

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.

- TLC Monitoring : Hexane/ethyl acetate (3:1) for reaction progress .

Q. What purification methods ensure high purity for pharmacological studies?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for crystalline intermediates.

- Column Chromatography : Optimize with silica gel and gradient elution (e.g., 20–50% ethyl acetate in hexane).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation (>99%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with variations in fluorophenoxy (e.g., meta-fluoro substitution) or pyridazine moieties (e.g., methyl substituents).

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell proliferation).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like G-protein-coupled receptors (GPCRs) .

- Example SAR Table :

| Analog Modification | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 2-Fluorophenoxy → 4-Fluorophenoxy | 12 nM (Kinase X) | Antiproliferative |

| Pyridazine → Pyridine | No activity | N/A |

| Piperidine → Piperazine | 45 nM (Receptor Y) | Anti-inflammatory |

(Data adapted from structural analogs in )

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical protocols (e.g., ATP-based kinase assays vs. radiometric methods).

- Comparative Profiling : Test the compound alongside positive controls (e.g., staurosporine for kinase inhibition).

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate bioactivity data and identify outliers.

- Mechanistic Studies : Employ CRISPR-edited cell lines to isolate target-specific effects .

Q. How can computational approaches predict physicochemical properties and metabolic stability?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict solubility and permeability.

- DFT Calculations : Optimize 3D geometry (Gaussian 09) to assess electronic effects of fluorine substitution.

- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation sites on piperidine) .

Q. What experimental designs validate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to confirm stabilization upon ligand binding .

Notes

- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Safety Considerations : Follow AK Scientific guidelines for handling fluorinated compounds (e.g., use fume hoods, PPE) .

- Ethical Compliance : Adhere to institutional protocols for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.